Daturaolone is a pentacyclic oleanane-type triterpenoid isolated from various plant species, including those of the Datura and Pistacia genera. Its primary established value in a research and procurement context is its role as an anti-inflammatory agent. The compound's mechanism of action involves the inhibition of key inflammatory mediators and pathways, including cyclooxygenase (COX) enzymes, nitric oxide (NO) production, and the nuclear factor-kappa B (NF-κB) signaling cascade. This profile makes it a relevant tool for investigating inflammation, nociception, and related cellular processes.
Natural product reference standard for phytochemical analysis and bioassay-guided fractionation
Pentacyclic oleanane triterpenoid scaffold for structure-activity relationship (SAR) exploration
Defined C-3 ketone and C-6 hydroxyl groups support selectivity profiling studies
While other steroidal natural products from the Solanaceae family, such as Withaferin A, also exhibit potent anti-inflammatory effects, they are often characterized by aggressive, broad-spectrum cytotoxicity that affects both cancerous and normal cells. This makes them challenging tools for selectively studying inflammatory pathways without introducing confounding variables from apoptotic or cell-cycle arrest mechanisms. Daturaolone offers a more delineated activity profile; its anti-inflammatory effects are observed at concentrations where it shows minimal cytotoxicity to normal cells. This distinction is critical for procurement decisions where the primary goal is to modulate inflammation specifically, rather than induce general cellular stress, making Daturaolone a non-interchangeable tool for such focused applications.
Generic oleanane/ursane triterpenoids lack C-3 keto and C-6 hydroxy groups, which may shift enzyme inhibition profiles
Crude plant extracts contain multiple triterpenoids that differ in potency and selectivity, limiting assay reproducibility
Structural analogs such as β-amyrin may not recapitulate the same target engagement pattern in NF-κB or enzyme assays
In a standard carrageenan-induced paw edema model in mice, Daturaolone demonstrated dose-dependent anti-inflammatory activity with an ED50 value of 10.1 mg/kg. This potency is directly comparable to that of the widely used non-steroidal anti-inflammatory drug (NSAID) diclofenac, which exhibited an ED50 of 8.2 mg/kg in the same study.
| Evidence Dimension | In Vivo Anti-inflammatory Potency (ED50) |
| Target Compound Data | 10.1 mg/kg |
| Comparator Or Baseline | Diclofenac: 8.2 mg/kg |
| Quantified Difference | Daturaolone exhibits ~81% of the molar-equivalent potency of Diclofenac. |
| Conditions | Carrageenan-induced paw edema in mice. |
This demonstrates that Daturaolone is not a low-potency novelty compound; it has efficacy in a validated in vivo model that is on par with a globally recognized pharmaceutical standard, justifying its selection for preclinical anti-inflammatory studies.
A critical differentiator for selecting an anti-inflammatory agent is its off-target cytotoxicity. Daturaolone exhibits low cytotoxicity against normal human lymphocytes, with an IC50 value greater than 20 µg/mL. In contrast, the common in-class substitute Withaferin A is known to be highly cytotoxic to both cancer and normal human cells, with significant cell death observed at concentrations as low as 0.5 µg/mL.
| Evidence Dimension | Cytotoxicity in Normal Cells (IC50) |
| Target Compound Data | >20 µg/mL (Normal human lymphocytes) |
| Comparator Or Baseline | Withaferin A: Strong cytotoxicity observed at ≥0.5 µg/mL (Normal human fibroblasts) |
| Quantified Difference | Daturaolone displays a significantly wider therapeutic window for anti-inflammatory studies, with a non-cytotoxic concentration range that is at least 40-fold higher than that of Withaferin A. |
| Conditions | In vitro cell viability assays. |
For researchers aiming to isolate and study anti-inflammatory effects without confounding results from broad cytotoxicity, Daturaolone is a more suitable tool than Withaferin A, enabling clearer interpretation of experimental outcomes.
Daturaolone demonstrates potent, low-micromolar inhibition of critical inflammatory mediators in vitro. It inhibits Nuclear Factor-kappa B (NF-κB) with an IC50 value of 1.2 ± 0.8 µg/mL and suppresses nitric oxide (NO) production with an IC50 of 4.51 ± 0.92 µg/mL. The inhibition of NO production is comparable to the reference compound curcumin (IC50 = 2.94 ± 0.74 µg/mL) under the same experimental conditions.
| Evidence Dimension | In Vitro Inhibition (IC50) |
| Target Compound Data | NF-κB: 1.2 µg/mL; NO Production: 4.51 µg/mL |
| Comparator Or Baseline | Curcumin (for NO Production): 2.94 µg/mL |
| Quantified Difference | Daturaolone inhibits NO production with a potency approximately 65% that of curcumin, while also potently inhibiting the upstream NF-κB pathway. |
| Conditions | In vitro assays using LPS-stimulated cells. |
This evidence provides a clear, quantifiable mechanism of action, assuring buyers that the compound's in vivo effects are linked to the modulation of specific, high-value molecular targets in inflammation research.
For preclinical studies of inflammation or pain where the objective is to evaluate a natural product with a distinct mechanism from standard NSAIDs, Daturaolone is a justifiable choice. Its in vivo potency is comparable to diclofenac, providing a strong basis for its use as a primary investigational compound in such models.
When the research goal is to specifically dissect the role of pathways like NF-κB in a non-cancer context, Daturaolone is a superior choice over broadly cytotoxic alternatives like Withaferin A. Its favorable therapeutic window allows for the modulation of inflammation with minimal risk of confounding data from off-target cell death.
As a validated in vivo-active compound with a proposed mechanism involving COX inhibition, Daturaolone serves as an effective positive control or starting scaffold for medicinal chemistry programs aimed at developing novel anti-inflammatory agents based on the pentacyclic triterpenoid core.